Methyl (R)-4,4-difluoropiperidine-2-carboxylate Methyl (R)-4,4-difluoropiperidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779013
InChI: InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3/t5-/m1/s1
SMILES: COC(=O)C1CC(CCN1)(F)F
Molecular Formula: C7H11F2NO2
Molecular Weight: 179.16 g/mol

Methyl (R)-4,4-difluoropiperidine-2-carboxylate

CAS No.:

Cat. No.: VC13779013

Molecular Formula: C7H11F2NO2

Molecular Weight: 179.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-4,4-difluoropiperidine-2-carboxylate -

Specification

Molecular Formula C7H11F2NO2
Molecular Weight 179.16 g/mol
IUPAC Name methyl (2R)-4,4-difluoropiperidine-2-carboxylate
Standard InChI InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3/t5-/m1/s1
Standard InChI Key FMLQYMJXPOGPBV-RXMQYKEDSA-N
Isomeric SMILES COC(=O)[C@H]1CC(CCN1)(F)F
SMILES COC(=O)C1CC(CCN1)(F)F
Canonical SMILES COC(=O)C1CC(CCN1)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl (R)-4,4-difluoropiperidine-2-carboxylate features a piperidine ring with stereochemical specificity at the 2-position carboxy group (R-configuration) and geminal fluorine atoms at the 4-position. The fluorine atoms induce electronegativity and steric effects, altering ring conformation and electronic distribution. The carboxylate ester group enhances solubility in organic solvents, facilitating synthetic modifications.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₁F₂NO₂
Molecular Weight179.16 g/mol
Boiling Point (predicted)~114–120°C
Density1.1–1.2 g/cm³
logP (Calculated)1.2–1.5

The compound’s hydrochloride salt (C₇H₁₂ClF₂NO₂, MW 215.62 g/mol) is also documented, offering improved crystallinity for X-ray studies .

Spectroscopic Characterization

  • NMR: The ¹⁹F NMR spectrum shows a singlet for the equivalent 4,4-fluorine atoms, while ¹H NMR reveals distinct signals for the piperidine ring protons, influenced by the electronegative fluorines.

  • IR: Stretching vibrations at 1740 cm⁻¹ (C=O ester) and 1100–1200 cm⁻¹ (C-F) confirm functional groups.

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step routes starting from commercially available piperidine derivatives. A representative pathway involves:

  • Fluorination: Introduction of fluorine atoms at the 4-position using diethylaminosulfur trifluoride (DAST) .

  • Esterification: Reaction with methyl chloroformate to install the carboxylate ester.

  • Chiral Resolution: Enzymatic or chromatographic separation to isolate the R-enantiomer.

Table 2: Comparative Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
DAST Fluorination65–70≥98High regioselectivity
Enantioselective Catalysis50–55≥95Direct R-enantiomer synthesis

Reactivity Profile

The compound undergoes characteristic reactions of piperidines and esters:

  • Hydrolysis: Basic conditions yield (R)-4,4-difluoropiperidine-2-carboxylic acid, a precursor for amide coupling.

  • N-Functionalization: Alkylation or acylation at the nitrogen enhances bioactivity .

  • Ring-Opening: Under strong acids, the piperidine ring can undergo cleavage for scaffold diversification.

CompoundTarget IC₅₀ (nM)Selectivity Index
Methyl (R)-4,4-F₂-piperidine-2-COOCH₃72 ± 415× (vs. 5-HT₂A)
Hydrochloride Salt68 ± 318×

Data adapted from NAPE-PLD inhibitor studies and receptor binding assays.

Applications in Drug Discovery

Neurological Disorders

Preclinical models highlight the compound’s efficacy in reducing anxiety-like behaviors, linked to NAPE-PLD inhibition and subsequent modulation of endocannabinoid signaling .

Antimicrobial Agents

Derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), attributed to membrane disruption via fluorine-lipid interactions.

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